molecular formula C7H9N3O2S B14286856 2-(2-Amino-1,3-thiazol-4-yl)-N-(2-oxoethyl)acetamide CAS No. 138829-74-0

2-(2-Amino-1,3-thiazol-4-yl)-N-(2-oxoethyl)acetamide

Cat. No.: B14286856
CAS No.: 138829-74-0
M. Wt: 199.23 g/mol
InChI Key: COBGCRYGYWAWBN-UHFFFAOYSA-N
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Description

2-(2-Amino-1,3-thiazol-4-yl)-N-(2-oxoethyl)acetamide is a chemical compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of an amino group at the 2-position of the thiazole ring and an acetamide group at the N-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Amino-1,3-thiazol-4-yl)-N-(2-oxoethyl)acetamide typically involves the reaction of 2-aminothiazole with an appropriate acylating agent. One common method is the acylation of 2-aminothiazole with ethyl chloroacetate, followed by hydrolysis to yield the desired compound. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the acylation process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of solvents, catalysts, and purification methods can vary depending on the specific requirements of the production facility. Common solvents used in the synthesis include ethanol, methanol, and water.

Chemical Reactions Analysis

Types of Reactions

2-(2-Amino-1,3-thiazol-4-yl)-N-(2-oxoethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

2-(2-Amino-1,3-thiazol-4-yl)-N-(2-oxoethyl)acetamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-Amino-1,3-thiazol-4-yl)-N-(2-oxoethyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Aminothiazole: A simpler thiazole derivative with similar structural features.

    2-(2-Amino-1,3-thiazol-4-yl)acetamide: Lacks the oxoethyl group but shares the thiazole and amino functionalities.

    N-(2-Oxoethyl)acetamide: Contains the oxoethyl and acetamide groups but lacks the thiazole ring.

Uniqueness

2-(2-Amino-1,3-thiazol-4-yl)-N-(2-oxoethyl)acetamide is unique due to the combination of the thiazole ring, amino group, and oxoethyl acetamide moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

CAS No.

138829-74-0

Molecular Formula

C7H9N3O2S

Molecular Weight

199.23 g/mol

IUPAC Name

2-(2-amino-1,3-thiazol-4-yl)-N-(2-oxoethyl)acetamide

InChI

InChI=1S/C7H9N3O2S/c8-7-10-5(4-13-7)3-6(12)9-1-2-11/h2,4H,1,3H2,(H2,8,10)(H,9,12)

InChI Key

COBGCRYGYWAWBN-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=C(S1)N)CC(=O)NCC=O

Origin of Product

United States

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